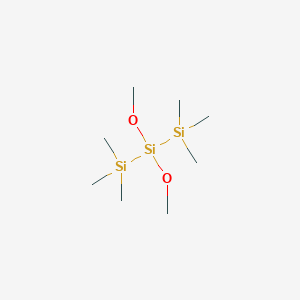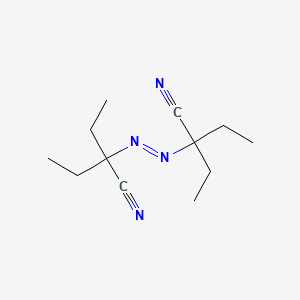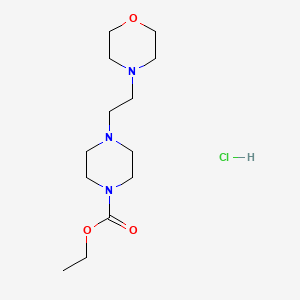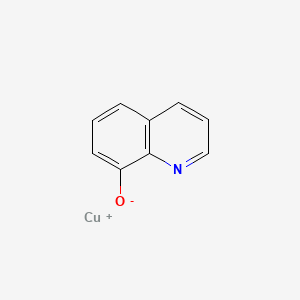
2,2-Dimethoxy-1,1,1,3,3,3-hexamethyltrisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethoxy-1,1,1,3,3,3-hexamethyltrisilane: is an organosilicon compound with the molecular formula C8H24O2Si3 . It is characterized by the presence of three silicon atoms connected by oxygen atoms, with each silicon atom bonded to two methyl groups and one methoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxy-1,1,1,3,3,3-hexamethyltrisilane typically involves the reaction of hexamethyldisilane with methanol in the presence of a catalyst. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product along with by-products such as hydrogen gas .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures a consistent supply of reactants and efficient removal of by-products, thereby increasing the overall yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethoxy-1,1,1,3,3,3-hexamethyltrisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the methoxy groups to methyl groups.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine or bromine can be employed under controlled conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Hexamethyltrisilane.
Substitution: Various substituted trisilane derivatives.
Applications De Recherche Scientifique
Chemistry: 2,2-Dimethoxy-1,1,1,3,3,3-hexamethyltrisilane is used as a precursor in the synthesis of other organosilicon compounds. It serves as a building block for the preparation of siloxanes and silanes, which are important in materials science and polymer chemistry .
Biology and Medicine: In biological research, this compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules. Its unique structure allows for the encapsulation and controlled release of therapeutic agents .
Industry: Industrially, this compound is utilized in the production of silicone-based materials. These materials are widely used in coatings, adhesives, and sealants due to their excellent thermal stability and resistance to environmental degradation .
Mécanisme D'action
The mechanism by which 2,2-Dimethoxy-1,1,1,3,3,3-hexamethyltrisilane exerts its effects is primarily through its ability to undergo hydrolysis and condensation reactions. These reactions lead to the formation of siloxane bonds, which are crucial for the stability and functionality of silicone-based materials. The compound’s molecular targets include various enzymes and proteins that facilitate these reactions, thereby influencing the overall properties of the resulting materials .
Comparaison Avec Des Composés Similaires
2,2-Dimethoxypropane: Another organosilicon compound with similar reactivity but different structural properties.
Hexamethyldisilane: A simpler analog with only two silicon atoms, used in similar applications but with different reactivity profiles.
Uniqueness: 2,2-Dimethoxy-1,1,1,3,3,3-hexamethyltrisilane is unique due to its three silicon atoms connected by oxygen atoms, which imparts distinct chemical and physical properties. This structure allows for greater flexibility in chemical modifications and applications compared to its simpler analogs .
Propriétés
Numéro CAS |
24720-61-4 |
|---|---|
Formule moléculaire |
C8H24O2Si3 |
Poids moléculaire |
236.53 g/mol |
Nom IUPAC |
dimethoxy-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C8H24O2Si3/c1-9-13(10-2,11(3,4)5)12(6,7)8/h1-8H3 |
Clé InChI |
NNYHJGIMRQLODF-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](OC)([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Trichloro[(pentafluorophenyl)methyl]silane](/img/structure/B14708794.png)
![Methyl [2-methyl-2-(methylsulfanyl)propylidene]carbamate](/img/structure/B14708796.png)


![N,N'-bis[(4-phenyl-4-piperidyl)methyl]decanediamide](/img/structure/B14708813.png)
![3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14708816.png)
